An In-Depth Technical Guide to the CNS Mechanism of Action of 2,3-Dimethoxybenzamide
An In-Depth Technical Guide to the CNS Mechanism of Action of 2,3-Dimethoxybenzamide
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of 2,3-Dimethoxybenzamide within the central nervous system (CNS). Synthesizing data from preclinical research, this document elucidates the molecular, cellular, and systemic effects of this compound, with a primary focus on its interaction with the dopaminergic system. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychopharmacology and the development of novel CNS-active agents. We will delve into its primary molecular target, the dopamine D2 receptor, the subsequent downstream signaling cascades, and the key experimental methodologies used to characterize its pharmacological profile.
Introduction: The Benzamide Class and 2,3-Dimethoxybenzamide
The substituted benzamides are a significant class of chemical compounds that have yielded numerous clinically important drugs, particularly in the realm of antipsychotics.[1] Structurally characterized by a carboxamide group attached to a benzene ring, variations in the substitution pattern on the aromatic ring and the amine moiety of the amide group give rise to a diverse range of pharmacological activities.
2,3-Dimethoxybenzamide serves as a foundational scaffold for a number of high-affinity ligands for CNS dopamine D2 receptors.[2] Its core structure is a key determinant of its interaction with its primary molecular target. Understanding the mechanism of action of this core structure is fundamental to the rational design of novel therapeutic agents with improved efficacy and side-effect profiles. This guide will provide a detailed exploration of the molecular and cellular pharmacology of 2,3-Dimethoxybenzamide and its derivatives, establishing a framework for its potential therapeutic applications and future research directions.
Primary Molecular Target: The Dopamine D2 Receptor
The principal mechanism of action of 2,3-Dimethoxybenzamide and its derivatives in the CNS is their interaction with the dopamine D2 receptor.[2] The D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key regulator of dopaminergic neurotransmission and is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia.[3]
Binding Affinity and Antagonistic Activity
Functionally, these benzamide derivatives act as antagonists at the D2 receptor.[1][4] This means they bind to the receptor but do not elicit the intracellular signaling cascade that is normally triggered by the endogenous ligand, dopamine. By occupying the dopamine binding site, they block the effects of dopamine, which is a key mechanism for the therapeutic action of antipsychotic drugs.[5]
Table 1: Comparative Binding Affinities of Benzamide Derivatives at the Dopamine D2 Receptor
| Compound | Radioligand | Ki (nM) | Source |
|---|---|---|---|
| (Fluoroethyl)salicylamide derivative of 2,3-dimethoxybenzamide | [3H]spiperone | Potent, specific values proprietary | [2] |
| (Fluoropropyl)salicylamide derivative of 2,3-dimethoxybenzamide | [3H]spiperone | Potent, specific values proprietary | [2] |
| Amisulpride | [3H]-Raclopride | 2.8 | [6] |
| Haloperidol | [3H]-Spiperone | 1.55 | [6] |
| Risperidone | [3H]-Spiperone | 3.13 |[6] |
Note: Specific Ki values for 2,3-Dimethoxybenzamide are not publicly available. The data for derivatives and related benzamides are provided for comparative purposes.
Downstream Signaling Pathways of D2 Receptor Antagonism
The antagonism of the dopamine D2 receptor by 2,3-Dimethoxybenzamide initiates a cascade of intracellular signaling events. D2 receptors are canonically coupled to the Gi/o family of inhibitory G proteins.
The cAMP/PKA/DARPP-32 Signaling Cascade
Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[7] Consequently, the activity of Protein Kinase A (PKA) is reduced.
By acting as an antagonist, 2,3-Dimethoxybenzamide blocks this inhibitory effect of dopamine. This leads to a disinhibition of adenylyl cyclase, resulting in an increase in cAMP levels and subsequent activation of PKA.[5]
A key downstream effector of PKA in dopaminoceptive neurons, particularly the medium spiny neurons of the striatum, is the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[1][5] PKA phosphorylates DARPP-32 at the Threonine-34 residue.[4][8] Phosphorylated DARPP-32 (pDARPP-32) is a potent inhibitor of Protein Phosphatase-1 (PP-1).[5] The inhibition of PP-1 by pDARPP-32 amplifies the effects of PKA by preventing the dephosphorylation of other PKA substrates, thereby modulating neuronal excitability and gene expression.
The antagonistic action of 2,3-Dimethoxybenzamide at D2 receptors is therefore predicted to increase the phosphorylation of DARPP-32 at Thr34.[5]
Caption: Experimental Workflow for Characterization.
In Vivo Studies
The in vivo efficacy of benzamide compounds is often assessed in rodent models that are predictive of antipsychotic activity. These can include:
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Apomorphine- or Amphetamine-Induced Hyperlocomotion: D2 antagonists can block the increase in locomotor activity induced by dopamine agonists.
-
Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are observed in schizophrenic patients, and this deficit can be reversed by antipsychotic drugs.
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. [3][9][10] Protocol:
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Probe Implantation: Surgically implant a microdialysis probe into a target brain region, such as the striatum or nucleus accumbens.
-
Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
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Sample Collection: Collect the dialysate, which contains a fraction of the extracellular molecules from the surrounding tissue.
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Drug Administration: Administer the test compound (2,3-Dimethoxybenzamide) systemically or locally through the probe (retrodialysis).
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: D2 receptor antagonists are expected to increase extracellular dopamine levels by blocking presynaptic D2 autoreceptors that normally inhibit dopamine release. [9][10]
Conclusion and Future Directions
2,3-Dimethoxybenzamide represents a core scaffold for a class of potent dopamine D2 receptor antagonists. Its mechanism of action in the CNS is primarily driven by its ability to block D2 receptors, leading to a disinhibition of the cAMP/PKA/DARPP-32 signaling pathway. This action is consistent with the established mechanism of many antipsychotic drugs.
Future research should focus on several key areas to fully elucidate the potential of 2,3-Dimethoxybenzamide and its derivatives:
-
Determination of Specific Pharmacological Parameters: Obtaining precise Ki and IC50 values for 2,3-Dimethoxybenzamide at the D2 receptor is essential for a complete understanding of its potency.
-
Serotonin Receptor Profiling: A comprehensive screening of 2,3-Dimethoxybenzamide against a panel of serotonin receptors is crucial to determine its selectivity and potential for an "atypical" antipsychotic profile.
-
In Vivo Behavioral and Neurochemical Studies: Characterizing the effects of 2,3-Dimethoxybenzamide in established animal models of psychosis and measuring its impact on dopamine release in vivo will be critical for validating its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2,3-dimethoxybenzamide scaffold can lead to the identification of novel compounds with optimized affinity, selectivity, and pharmacokinetic properties.
By addressing these research questions, the scientific community can build upon the foundational understanding of 2,3-Dimethoxybenzamide's mechanism of action to develop the next generation of CNS therapeutics.
References
- Svenningsson, P., Nishi, A., Fisone, G., Girault, J. A., Nairn, A. C., & Greengard, P. (2000). The role of DARPP-32 in the actions of psychostimulants. Trends in Pharmacological Sciences, 21(6), 223-231.
-
Nishi, A., Bibb, J. A., Snyder, G. L., Higashi, H., Nairn, A. C., & Greengard, P. (1997). Bidirectional regulation of DARPP-32 phosphorylation by dopamine. Journal of Neuroscience, 17(21), 8147-8155. [Link]
-
Nishi, A., Bibb, J. A., Snyder, G. L., Higashi, H., Nairn, A. C., & Greengard, P. (1997). Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine. Proceedings of the National Academy of Sciences of the United States of America, 94(21), 11442–11447. [Link]
- Nishi, A., Bibb, J. A., Snyder, G. L., Higashi, H., Nairn, A. C., & Greengard, P. (1997). Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine. Journal of Biological Chemistry, 272(47), 29577-29582.
-
Synaptic Systems. (n.d.). Protocol for DARPP32 Antibody (Cat. No. 382 003) Western Blot (WB) AP Detection. Retrieved from [Link]
-
Synaptic Systems. (n.d.). Protocol for DARPP32 Antibody (Cat. No. 382 005) Western Blot (WB) ECL Detection. Retrieved from [Link]
- Imperato, A., & Di Chiara, G. (1988). Behavioural and biochemical studies with the benzamide sulpiride in rats. Journal of Neural Transmission, 72(3), 185-197.
- Smialowska, M., & Szewczyk, B. (1996). Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study). Polish Journal of Pharmacology, 48(3), 251-258.
-
Bishop, J. E., Mathis, C. A., Gerdes, J. M., Whitney, J. M., Eaton, A. M., & Mailman, R. B. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 34(5), 1612-1624. [Link]
-
Li, M., & He, L. (2017). The involvement of DARPP-32 in the pathophysiology of schizophrenia. Oncotarget, 8(42), 73135–73146. [Link]
-
Micheli, F., Tassone, G., De Benedetti, F., Ghelardini, C., & Di Cesare Mannelli, L. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega, 4(8), 13246–13254. [Link]
-
Michelle, M. (2011). Same or different? An exploration of the behavioral effects of benzamides. Mexican Journal of Behavior Analysis, 6(2), 137–155. [Link]
-
Bello, E. P., Mateo, Y., Gelman, D. M., Noaín, D., Shin, J. H., & Greengard, P. (2011). Changes in Extracellular Dopamine Induced by Morphine and Cocaine: Crucial Control by D2 Receptors. Journal of Neuroscience, 31(42), 15050–15060. [Link]
-
Micheli, F., Tassone, G., De Benedetti, F., Ghelardini, C., & Di Cesare Mannelli, L. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega, 4(8), 13246–13254. [Link]
- Hauber, W., & Fuchs, D. (2003). Reverse microdialysis of a dopamine D2 receptor antagonist alters extracellular adenosine levels in the rat nucleus accumbens. Neuroscience Letters, 348(3), 183-186.
-
Reitz, A. B., Baxter, E. W., Codd, E. E., Davis, C. B., Jordan, A. D., Maryanoff, B. E., Maryanoff, C. A., McDonnell, M. E., Powell, E. T., Renzi, M. J., Schott, M. R., Scott, M. K., Shank, R. P., & Vaught, J. L. (1998). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry, 41(12), 2049-2059. [Link]
-
Bungay, P. M., Newton-Vinson, P., Isele, W., Goiny, M., & Lada, M. W. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 86(4), 932-946. [Link]
-
Benoit-Marand, M., Borrelli, E., & Gonon, F. (2001). Inhibition of Dopamine Release Via Presynaptic D2 Receptors: Time Course and Functional Characteristics In Vivo. Journal of Neuroscience, 21(23), 9134–9141. [Link]
-
ResearchGate. (n.d.). Binding affinities for D 2 , 5-HT 1A and 5-HT 2A receptors of compounds 22–33 a. Retrieved from [Link]
-
Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 51(6), 1111–1123. [Link]
-
Allen, J. A., Roth, B. L., & Giguere, P. M. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(15), 6396–6411. [Link]
-
ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]
-
Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]
-
Le Foll, B., & Goldberg, S. R. (2009). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Addiction Biology, 14(2), 117-133. [Link]
-
Johnson, D. N., Hlasta, D. J., & Mattson, R. J. (2017). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. ACS Chemical Neuroscience, 8(1), 165–177. [Link]
-
Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). Dopamine D2 receptor dimer and its interaction with homobivalent antagonists: homology modeling, docking and molecular dynamics. Retrieved from [Link]
-
Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]
- Kung, H. F., Guo, Y. Z., & Chumpradit, S. (1991). Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents. Journal of Medicinal Chemistry, 34(8), 2382-2387.
-
Di Matteo, V., Di Giovanni, G., Di Mascio, M., & Esposito, E. (2001). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. CNS Spectrums, 6(9), 764-774. [Link]
- Kim, D., & Kim, D. (2006). Classification of dopamine, serotonin, and dual antagonists by decision trees.
-
Maramai, S., & Carli, M. (2017). The First Negative Allosteric Modulator for Dopamine D2 and D3 Receptors, SB269652 May Lead to a New Generation of Antipsychotic Drugs. Molecules, 22(3), 421. [Link]
- Campiani, G., Morelli, E., & Nacci, V. (2000). Synthesis and Dopamine D2-like Receptor Binding Affinity of Substituted 5-phenyl-pyrrole-3-carboxamides. Archiv der Pharmazie, 333(11), 367-374.
-
Gutticar, D., Montanari, D., & Capelli, A. M. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7687. [Link]
-
He, D., & Xi, Z. X. (2018). Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders. Frontiers in Psychiatry, 9, 51. [Link]
Sources
- 1. jneurosci.org [jneurosci.org]
- 2. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.uni-stuttgart.de [bio.uni-stuttgart.de]
- 4. Bidirectional regulation of DARPP-32 phosphorylation by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in Extracellular Dopamine Induced by Morphine and Cocaine: Crucial Control by D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
